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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of barium
aluminide (BaAl₄), a prototype for a large family of intermetallic compounds. This document

details its crystallographic parameters, atomic arrangement, and the experimental methods

used for its characterization, presenting the information in a clear and accessible format for

research and development professionals.

Introduction
Barium aluminide (BaAl₄) is an intermetallic compound that crystallizes in a body-centered

tetragonal structure. This structure type is highly significant as it is the parent structure for

numerous ternary and quaternary compounds, including the ThCr₂Si₂ type, which is known to

host a variety of interesting physical phenomena such as high-temperature superconductivity

and complex magnetism[1][2][3]. Recent studies have also identified BaAl₄ as a topological

semimetal, possessing a three-dimensional Dirac spectrum, which makes its structural and

electronic properties a subject of ongoing research interest[1][2][3].

Crystal Structure and Space Group
BaAl₄ adopts the tetragonal BaAl₄ structure type.[4] The crystallographic details are

summarized below.

Crystal System: Tetragonal[5]
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Space Group:I4/mmm[4][5][6]

Space Group Number: 139[3][5]

Point Group: 4/mmm[5]

The structure is characterized by a body-centered arrangement of atoms. The barium atoms

occupy high-symmetry positions, while the aluminum atoms are located at two distinct

crystallographic sites. This arrangement leads to a three-dimensional network.[6]

Crystallographic Data
The quantitative crystallographic data for BaAl₄, as determined by experimental studies, are

presented in the following tables for clarity and ease of comparison.

Table 1: Lattice Parameters for BaAl₄

Parameter Value (Å) Crystal System

a 4.56 Tetragonal

b 4.56 Tetragonal

c 11.36 Tetragonal

α 90°

β 90°

γ 90°

Unit Cell Volume 236.45 Å³

Data sourced from the Materials Project.[5]

Table 2: Atomic Positions and Wyckoff Sites
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Atom
Wyckoff
Symbol

x y z

Ba 2a 0 0 0

Al(1) 4d 0.5 0 0.25

Al(2) 4e 0 0 0.38006

Data sourced from the Materials Project.[5]

Table 3: Interatomic Bond Lengths

Bond Bond Length (Å) Coordination Number

Ba-Al 3.50 (x8), 3.64 (x8) 16

Al(1)-Ba 3.50 (x4) 8

Al(1)-Al(1) 2.72 (x4)

Al(2)-Ba 3.64 (x4) 9

Al(2)-Al(1) 2.72 (x1)

Al(2)-Al(2) -

Data describes the local coordination environment of each atom.[5]

Experimental Protocols
The determination of the crystal structure of BaAl₄ is primarily achieved through single-crystal

and powder X-ray diffraction techniques.

4.1. Single Crystal Growth

High-quality single crystals of BaAl₄ can be synthesized using a self-flux method.[3] A typical

procedure involves:

Combining high-purity barium and aluminum chunks in an alumina crucible.
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Sealing the crucible in a quartz tube under vacuum to prevent oxidation.

Heating the assembly to a high temperature (e.g., 1150 °C) to ensure complete melting and

homogenization.

Slowly cooling the melt over an extended period to allow for the formation of large single

crystals.

Isolating the crystals from the flux, often by centrifuging at high temperature.

4.2. Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure, including lattice parameters

and atomic positions.

Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated, and diffraction

data are collected over a wide range of angles.

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell dimensions and space group. The atomic positions are determined using direct

methods or Patterson synthesis and then refined using least-squares methods. Rietveld

refinement is a common technique for powder X-ray diffraction data.[3]

Logical Relationships in Crystallographic
Classification
The classification of the BaAl₄ crystal structure follows a hierarchical relationship, which can be

visualized to understand its symmetry properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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